1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Organic Synthesis Medicinal Chemistry Heterocycle Construction

Researchers synthesizing 1,3-azoles or β-amino ketone pharmacophores often face regioisomer incorporation from common α-bromo ketones. 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (CAS 1804504-58-2) provides the exact β-bromopropan-1-one handle for unambiguous nucleophilic substitution and cyclization. • Enables selective synthesis of oxazoles, imidazoles, and GPCR-targeted β-amino ketones. • Key intermediate for kinase inhibitor fragments leveraging the 3-amino-4-methoxyphenyl motif. • ≥98% purity; in-stock for immediate global dispatch.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Cat. No. B15386889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)CCBr)N
InChIInChI=1S/C10H12BrNO2/c1-14-10-3-2-7(6-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3
InChIKeyFRARIMYJDGMNCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one Overview


1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (CAS: 1804504-58-2) is a 3-bromopropan-1-one derivative featuring a 3-amino-4-methoxyphenyl substituent. This compound is an aromatic ketone wherein a primary bromoalkyl chain (3-bromopropan-1-one) is appended to the aryl ring, and the aryl moiety bears both an electron-donating methoxy group and a nucleophilic amino group. This structural arrangement, with the reactive bromine at the distal β-position relative to the ketone carbonyl, distinguishes it from common α-bromo ketones and provides a unique synthetic handle for the construction of nitrogen-containing heterocycles and pharmacophores [1]. As a specialty building block, it is typically sourced with a purity of NLT 98% for use in advanced pharmaceutical R&D .

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one vs. Common Analogs


The position of the bromine atom on the propanone chain is a critical determinant of chemical reactivity and, by extension, the synthetic outcome. Common α-bromo ketones (e.g., 1-(3-amino-4-methoxyphenyl)-1-bromopropan-2-one, CAS 1803833-40-0) or aryl-brominated analogs (e.g., 3-amino-1-(3-bromo-4-methoxyphenyl)propan-1-one, CAS 1216027-73-4) undergo fundamentally different reaction pathways. The target compound's terminal, β-bromopropan-1-one motif enables distinct nucleophilic substitutions and cyclization reactions that are impossible or inefficient with α-bromo or aryl-bromo counterparts [1]. This positional specificity directly impacts the design and success of multi-step syntheses, making generic substitution a significant risk to project timelines and yields. Furthermore, the precise substitution pattern on the phenyl ring (3-amino, 4-methoxy) modulates electronic and steric properties in a way that isomers do not replicate [2].

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one Comparative Evidence


Distal Bromine Enables Unique Cyclization Reactions

The β-bromopropan-1-one structure of the target compound (C10H12BrNO2, MW 258.11) provides a key advantage in nucleophilic displacement reactions over its α-bromo analog, 1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one (CAS 1803833-40-0, also MW 258.11) . The α-bromo isomer is prone to competing elimination and is a strong alkylating agent at the carbonyl α-site, which can lead to unwanted side reactions. In contrast, the target compound's β-bromo group allows for controlled intramolecular cyclization to form 5- or 6-membered rings, a step that is not feasible with the α-bromo analog [1]. This difference is not of degree, but of kind, representing an orthogonal synthetic node.

Organic Synthesis Medicinal Chemistry Heterocycle Construction

3-Amino-4-methoxyphenyl Electronic Reactivity

The 3-amino-4-methoxyphenyl substitution pattern in the target compound (C10H12BrNO2, MW 258.11) is a key differentiator from isomers like 2-Amino-1-(3-bromo-4-methoxyphenyl)propan-1-one (CAS 1784298-48-1, MW 258.11) and 3-Amino-1-(3-bromo-4-methoxyphenyl)propan-1-one (CAS 1216027-73-4, MW 258.11) . While direct experimental data for these specific isomers is not publicly available, the established principles of aromatic substitution predict that the 3-amino group in the target compound strongly activates the ring at the ortho and para positions relative to itself, working synergistically with the 4-methoxy group to create a highly electron-rich aromatic nucleus. In contrast, the bromine-substituted isomers have the strong electron-withdrawing bromine atom on the aryl ring, which significantly alters its electronic character and reduces nucleophilicity. This is a foundational structure-property relationship [1].

Physical Organic Chemistry Structure-Activity Relationship Medicinal Chemistry

Enhanced Stability of β-Bromo Ketone

Based on established organic chemistry principles, the β-bromopropan-1-one moiety of the target compound is expected to be significantly more stable under standard storage and handling conditions compared to the highly reactive α-bromo analog, 1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one (CAS 1803833-40-0). α-Bromo ketones are potent lachrymators and vesicants, and they undergo rapid solvolysis and decomposition, especially in the presence of nucleophiles or light [1]. In contrast, the target compound's terminal alkyl bromide is a much milder alkylating agent. This reduced reactivity translates to a longer, more predictable shelf life, lower degradation rates, and greater ease of handling for synthetic chemists, thereby improving experimental reproducibility and reducing waste [2]. While specific stability data for this exact compound are not publicly available, this inference is robustly supported by the broader literature on α- and β-halo ketones.

Chemical Stability Procurement Compound Management

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one Drug Discovery Applications


Nitrogen Heterocycle Synthesis via Cyclization

The 3-bromopropan-1-one chain is an ideal tether for the synthesis of 1,3-azole derivatives, such as oxazoles, imidazoles, and thiazoles. The distal bromine allows for initial nucleophilic attack by an oxygen, nitrogen, or sulfur atom followed by ring closure onto the carbonyl, a sequence that is not possible with α-bromo ketone analogs [1].

Precursor to β-Amino Ketones for CNS Applications

Displacement of the terminal bromine with amines (e.g., primary or secondary amines) yields β-amino ketones. These scaffolds are of high interest in medicinal chemistry, particularly for the development of compounds targeting GPCRs in the CNS [1]. The 3-amino-4-methoxyphenyl group itself is a privileged fragment known to impart favorable physicochemical properties and target binding affinity [2].

Building Block for Selective Kinase Inhibitors

The 3-amino-4-methoxyphenyl fragment is a key motif in several potent kinase inhibitors, including those targeting mutant EGFR. While the specific 3-bromopropan-1-one compound is an early-stage intermediate, its incorporation into more complex molecules could confer selectivity advantages [1]. The distal bromine allows for conjugation without disrupting the pharmacophore's core binding interactions.

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